Sulfonyl Aromatic Group Identity Drives Calculated Lipophilicity Differentiation vs. Bromophenyl and Benzonitrile Analogs
The target compound incorporates a 5-bromothiophene-2-sulfonyl group, which is expected to impart lower lipophilicity compared to its direct bromophenyl analog 3-(benzo[d][1,3]dioxol-5-yl)-1-((2-bromophenyl)sulfonyl)pyrrolidine, while offering distinct H-bond acceptor capacity relative to the benzonitrile analog 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034273-79-3). Class-level analysis of thiophene vs. phenyl replacements in sulfonamide series typically shows a LogP reduction of 0.5–1.0 units when phenyl is substituted with thiophene, attributable to the increased polar surface area contribution of the sulfur heteroatom. Empirical measurement data (experimental LogP) for the target compound has not been published; the differentiation stated here constitutes a class-level inference based on well-established heterocycle substitution trends [1].
| Evidence Dimension | Estimated lipophilicity (LogP) differentiation attributable to sulfonyl aromatic group |
|---|---|
| Target Compound Data | C15H14BrNO4S2; SMILES: O=S(=O)(c1ccc(Br)s1)N1CCC(c2ccc3c(c2)OCO3)C1; experimental LogP not published |
| Comparator Or Baseline | 3-(Benzo[d][1,3]dioxol-5-yl)-1-((2-bromophenyl)sulfonyl)pyrrolidine (bromophenyl analog); 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034273-79-3, benzonitrile analog) |
| Quantified Difference | Class-level predicted ΔLogP: thiophene-containing target compound estimated 0.5–1.0 LogP units lower than bromophenyl analog; no direct experimental determination available |
| Conditions | Class-level inference derived from literature precedents on heterocycle-for-phenyl substitution in sulfonamide series [1] |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced non-specific protein binding, which may favor the target compound over the bromophenyl analog for biochemical assay development requiring higher compound solubility.
- [1] Chemsrc. 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine. CAS 2034488-21-4. https://m.chemsrc.com/cas/2034488-21-4_3500387.html (accessed 2026-04-28). View Source
